molecular formula C8H9NaO3S B1647110 Sodium (3-methylphenyl)methanesulfonate

Sodium (3-methylphenyl)methanesulfonate

Cat. No.: B1647110
M. Wt: 208.21 g/mol
InChI Key: AQAMPWVXFRSBIP-UHFFFAOYSA-M
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Description

Sodium (3-methylphenyl)methanesulfonate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It consists of a methanesulfonate group (-SO₃⁻) bonded to a 3-methylphenyl ring and a sodium counterion. This compound is commercially available (CAS 49877) and is utilized in diverse industrial and research applications, including organic synthesis, pharmaceuticals, and materials science . Its sodium salt form enhances water solubility and stability compared to its acidic or esterified counterparts, making it suitable for processes requiring controlled reactivity .

Properties

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;(3-methylphenyl)methanesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

AQAMPWVXFRSBIP-UHFFFAOYSA-M

SMILES

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Sodium (3-methylphenyl)methanesulfonate belongs to a broader class of sulfonate compounds. Below is a detailed comparison with structurally or functionally related derivatives:

Structural Analogs: Aryl Methanesulfonates
Compound Substituent Key Properties Applications References
This compound 3-methylphenyl High water solubility, moderate steric hindrance, sodium counterion enhances stability. Catalysis, pharmaceuticals, surfactants
Sodium (2-cyanophenyl)methanesulfonate 2-cyanophenyl Electron-withdrawing cyano group increases polarity; toxic upon inhalation/skin contact. Organic intermediates, agrochemicals
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride 3-trifluoromethyl Reactive sulfonyl chloride group; used as a precursor for sulfonamide synthesis. Pharmaceuticals, polymer chemistry

Key Insights :

  • Electronic Effects: The 3-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with the electron-withdrawing cyano or trifluoromethyl groups in analogs. This influences reactivity in substitution reactions and metal complexation .
  • Solubility : Sodium salts (e.g., this compound) exhibit superior water solubility compared to sulfonyl chlorides or esters, which are often lipophilic .
Metal Counterion Variations
Compound Metal Ion Stability & Toxicity Industrial Relevance References
This compound Na⁺ Non-toxic; stable under ambient conditions. Environmentally benign processes
Lead methanesulfonate Pb²⁺ Highly toxic; corrosive; decomposes into hazardous fumes (e.g., SOₓ). Limited to niche electrochemical applications

Key Insights :

  • Toxicity : Sodium-based sulfonates are preferable in biological or environmental applications due to low toxicity, whereas lead variants pose significant health risks .
  • Stability : Sodium salts resist thermal decomposition, unlike lead sulfonates, which degrade under moderate heat .
Functional Group Variations: Esters vs. Salts
Compound Functional Group Reactivity & Stability Applications References
This compound Sulfonate salt Hydrolytically stable; inert in nucleophilic environments. Aqueous-phase catalysis, detergents
Ethyl methanesulfonate Sulfonate ester Alkylating agent; mutagenic; thermally unstable above 100°C. Laboratory alkylation reactions
Cyclobutylmethyl methanesulfonate Sulfonate ester Prone to explosive decomposition at 110°C; acid-catalyzed degradation. Avoided in large-scale synthesis

Key Insights :

  • Reactivity : Sulfonate esters (e.g., ethyl methanesulfonate) are potent alkylating agents but pose mutagenic risks, limiting their use to controlled laboratory settings .
  • Thermal Stability : Sodium sulfonate salts avoid the decomposition hazards associated with esters, which release volatile byproducts under heat .
Performance in Industrial Processes
  • Leaching Efficiency : Methanesulfonic acid (MSA) derivatives, including sodium salts, demonstrate superior leaching efficiency for rare earth elements (REEs) compared to p-toluenesulfonic acid (PTSA) or HCl. The low steric hindrance of methanesulfonates facilitates stable REE complexes, enhancing metal recovery .
  • Electrodeposition : Sodium methanesulfonate electrolytes (e.g., in Ni-Fe alloy plating) produce coatings with refined grain structure and reduced internal stress, outperforming traditional sulfate-based baths .

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